![molecular formula C18H13ClFN3O3S B2495987 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide CAS No. 449790-65-2](/img/structure/B2495987.png)
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide
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Overview
Description
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C18H13ClFN3O3S and its molecular weight is 405.83. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities
Pyrazoline derivatives, such as the compound , have been studied for their biological activities. They have been found to have confirmed biological as well as pharmacological activities . This includes their use in the study of rainbow trout alevins, Oncorhynchus mykiss .
Anti-neurotoxic Potential
The compound has been studied for its potential anti-neurotoxic effects. In one study, it was found that the compound may have an anti-neurotoxic potential .
Antileishmanial Activities
Pyrazole-bearing compounds, including the one , are known for their potent antileishmanial activities . They have been successfully synthesized and their structures have been verified .
Antimalarial Activities
In addition to their antileishmanial activities, these compounds have also been evaluated for their antimalarial activities . Some of the compounds have shown promising results against Plasmodium berghei infected mice .
Antibacterial and Antifungal Activities
The compound has been associated with potential antibacterial and antifungal activities . This makes it a subject of interest in the development of new drugs for treating bacterial and fungal infections .
Molecular Docking Studies
Molecular docking studies have been conducted on these compounds to justify their biological activities . These studies provide insights into the interactions between the compound and its target, which can be useful in drug design .
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide Similar compounds have been reported to target mitochondrial respiration and cholinesterase .
Mode of Action
The mode of action of N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide It is suggested that similar compounds inhibit mitochondrial respiration by blocking electron transfer within the respiratory chain . This inhibition disrupts important cellular biochemical processes, resulting in the cessation of fungal growth .
Biochemical Pathways
The biochemical pathways affected by N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide Similar compounds have been reported to affect the mitochondrial respiratory chain . This disruption can lead to an overexpression of reactive oxygen species (ROS), which has been linked to disease development .
Pharmacokinetics
The ADME properties of N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide They are also likely to bioaccumulate in aquatic organisms .
Result of Action
The molecular and cellular effects of N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide Similar compounds have been reported to cause important cellular biochemical processes to be severely disrupted, resulting in the cessation of fungal growth .
properties
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O3S/c19-12-3-7-14(8-4-12)23-17(15-9-27(25,26)10-16(15)22-23)21-18(24)11-1-5-13(20)6-2-11/h1-8H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMUHHJYBFVHQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide |
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